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Compound of Interest

Compound Name: ML281

Cat. No.: B609135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kinase selectivity profile of

ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). ML281 has

been identified as a valuable chemical probe for studying the cellular functions of STK33. This

guide presents available quantitative data, detailed experimental methodologies for kinase

inhibition assays, and visual representations of the relevant signaling pathways.

Executive Summary
ML281 is a quinoxalinone-based, low-nanomolar inhibitor of STK33 with a reported IC50 of 14

nM.[1][2][3] It exhibits a high degree of selectivity across the kinome. Profiling against a panel

of 83 kinases demonstrated that at a concentration of 1 µM, ML281 inhibits only two other

kinases, FMS-like tyrosine kinase 3 (FLT3) and Kinase Insert Domain Receptor (KDR, also

known as VEGFR2), by more than 25%. This selective profile makes ML281 a critical tool for

elucidating the specific roles of STK33 in cellular processes, particularly in the context of

KRAS-dependent cancers, although its role in this area is a subject of ongoing research.[4]

Kinase Selectivity Profile of ML281
The selectivity of ML281 has been a key focus of its characterization. While the complete

quantitative data from the 83-kinase panel screening is not publicly available in the primary

literature, the key findings highlight its specificity for STK33.
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Table 1: Summary of ML281 Kinase Inhibition Data

Target Kinase IC50 (nM)
% Inhibition @
1µM

Selectivity
Fold (over
STK33)

Reference

STK33 14 - 1 [1][2][3]

FLT3 Not Reported >25% Not Reported

KDR (VEGFR2) Not Reported >25% Not Reported

Aurora B (AurB) Not Reported - 550 [1]

PKA Not Reported - >700 [1]

Note: The detailed quantitative inhibition data for the full 83-kinase panel is cited as being in the

supporting information of Weïwer M, et al. ACS Med Chem Lett. 2012;3(12):1034-1038, which

is not readily accessible.

Experimental Protocols: Kinase Inhibition Assays
The following section details a representative experimental protocol for determining the in vitro

kinase inhibitory activity of a compound like ML281. A common method for such profiling is a

time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the

LanthaScreen™ Kinase Assay.

Principle of the LanthaScreen™ TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase. The assay uses a

terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-

labeled substrate. When the substrate is phosphorylated, the binding of the terbium-labeled

antibody brings it in close proximity to the fluorescein label on the substrate. Excitation of the

terbium donor results in energy transfer to the fluorescein acceptor, leading to a FRET signal.

An inhibitor will prevent substrate phosphorylation, thus reducing the FRET signal.

Materials and Reagents
Recombinant human STK33, FLT3, or KDR kinase
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Appropriate kinase substrate (e.g., a generic peptide or a specific protein)

LanthaScreen™ Tb-anti-pSubstrate Antibody

ATP

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ML281 (or other test compounds) dissolved in DMSO

384-well assay plates

Plate reader capable of time-resolved fluorescence measurements

Assay Procedure
Compound Preparation:

Prepare a serial dilution of ML281 in DMSO. A typical starting concentration is 10 mM.

Further dilute the compound in the kinase buffer to achieve the desired final assay

concentrations. The final DMSO concentration in the assay should be kept constant,

typically ≤1%.

Kinase Reaction:

Add 2.5 µL of the diluted ML281 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP

concentration is typically at or near the Km for the specific kinase.

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes),

optimized for linear substrate phosphorylation.

Detection:
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Stop the kinase reaction by adding 10 µL of a detection solution containing the terbium-

labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg2+, thus

inhibiting further kinase activity.

Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate

binding to reach equilibrium.

Data Acquisition and Analysis:

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two

wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

Calculate the emission ratio (520 nm / 495 nm).

Plot the emission ratio against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways

of STK33 and the primary off-target kinases of ML281, FLT3 and KDR.

STK33 Signaling Pathway
STK33 has been implicated in cellular processes relevant to cancer, particularly in the context

of KRAS mutations. However, its precise role as a synthetic lethal partner with oncogenic

KRAS is a subject of debate in the scientific community.[4][5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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